molecular formula C12H16O4 B2708241 2-[3-(2-Methylpropoxy)phenoxy]acetic acid CAS No. 392237-83-1

2-[3-(2-Methylpropoxy)phenoxy]acetic acid

Cat. No. B2708241
Key on ui cas rn: 392237-83-1
M. Wt: 224.256
InChI Key: YCERKOAASBOHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859780B2

Procedure details

A 250 mL flask fitted with a stir-bar was charged with ethyl 3-isobutoxyphenoxyacetate (9.11 g, 36.1 mmol, 71% purity) and EtOH (100 mL). To the resultant solution was added KOH (4.05 g, 72.2 mmol) in H2O (15 mL). The mixture stirred 30 min at rt. 1M HCl was then added until a pH of 2.5 was reached. The mixture was concentrated in vacuo to 75 mL. NaOH (4 g) was added, and the solution was washed with CH2Cl2 (3×50 mL). 3M HCl was then added until a pH of 3 was attained, and the mixture was extracted with EtOAc (75 mL). The organic phase was washed with brine (50 mL), filtered through phase separation paper, and concentrated in vacuo to give 5.2 g of 72 as an off-white solid (64% from 71). 1H NMR (60 MHz, CDCl3): δ 11.4 (s, 1H), 7.3-7.0 (m, 1H), 6.7-6.3 (m, 3H), 4.6 (s, 2H), 3.7 (d, 2H), 2.0 (nonet, 1H), 1.0 (d, 6H) ppm. HPLC analysis (5:10:85 H2O:A1:MeOH) showed a purity of 95% with a retention time of 3.5 min.
Name
ethyl 3-isobutoxyphenoxyacetate
Quantity
9.11 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.05 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
64%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:7]=[C:8]([CH:16]=[CH:17][CH:18]=1)[O:9][CH2:10][C:11]([O:13]CC)=[O:12])[CH:2]([CH3:4])[CH3:3].CCO.[OH-].[K+].Cl>O>[CH2:1]([O:5][C:6]1[CH:7]=[C:8]([CH:16]=[CH:17][CH:18]=1)[O:9][CH2:10][C:11]([OH:13])=[O:12])[CH:2]([CH3:4])[CH3:3] |f:2.3|

Inputs

Step One
Name
ethyl 3-isobutoxyphenoxyacetate
Quantity
9.11 g
Type
reactant
Smiles
C(C(C)C)OC=1C=C(OCC(=O)OCC)C=CC1
Name
Quantity
100 mL
Type
reactant
Smiles
CCO
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.05 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture stirred 30 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 mL flask fitted with a stir-bar
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo to 75 mL
ADDITION
Type
ADDITION
Details
NaOH (4 g) was added
WASH
Type
WASH
Details
the solution was washed with CH2Cl2 (3×50 mL)
ADDITION
Type
ADDITION
Details
3M HCl was then added until a pH of 3
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (75 mL)
WASH
Type
WASH
Details
The organic phase was washed with brine (50 mL)
FILTRATION
Type
FILTRATION
Details
filtered through phase separation paper
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C(C)C)OC=1C=C(OCC(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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